5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
The compound 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold widely explored in medicinal chemistry for its structural versatility and biological relevance. Key structural features include:
- Core structure: The pyrazolo[4,3-d]pyrimidin-7-one core, shared with PDE5 inhibitors like Sildenafil and microtubule-targeting agents (MTAs) .
- Substituents: Position 5: A [(2-chloro-6-fluorophenyl)methyl]sulfanyl group, which may enhance lipophilicity and influence target binding . Position 1: An ethyl group, differing from Sildenafil’s methyl substitution, which could alter pharmacokinetics .
This compound’s design aligns with strategies to optimize scaffold diversity and substituent effects for target specificity, though its exact biological activity remains uncharacterized in the available literature.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS2/c1-3-26-18-17(12(2)24-26)23-20(25(19(18)27)10-13-6-5-9-28-13)29-11-14-15(21)7-4-8-16(14)22/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLWMASIZAKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step typically involves nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.
Thioether formation: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
PDE5 Inhibitors
Pyrazolo[4,3-d]pyrimidin-7-ones are well-known for PDE5 inhibition. Key analogues include:
Key Observations :
Microtubule-Targeting Agents (MTAs)
Pyrazolo[4,3-d]pyrimidines also exhibit antitumor activity via tubulin inhibition :
Key Observations :
- Ethyl and methyl groups at positions 1 and 3 may reduce steric hindrance compared to bulkier substituents in other MTAs .
Substituent Effects on Activity
Position 5 Modifications
Biological Activity
The compound 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS No. 1358286-67-5) is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.9 g/mol. The compound features a pyrazolo-pyrimidine core with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClFN7O2S |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | (E)-1-(2-chloro-6-fluorophenyl)-N-[3-{[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]sulfanyl}-5-methyl-1,2,4-triazol-4-yl]methanimine |
| InChI Key | VGVJSMRPHZDNIO-FBCYGCLPSA-N |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in animal models of inflammatory diseases. It appears to inhibit pro-inflammatory cytokines and may modulate pathways such as NF-kB signaling .
- Antimicrobial Effects : Some studies have reported that the compound possesses antimicrobial properties against specific bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell membranes .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized to interact with various molecular targets:
- Enzyme Inhibition : The presence of the thiol group suggests potential interactions with thiol-dependent enzymes, which could lead to altered enzymatic activity and downstream effects on cellular signaling pathways.
- Receptor Modulation : The structural features may allow the compound to act as a ligand for specific receptors involved in cell signaling, potentially influencing pathways related to growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the pyrazolo-pyrimidine class:
- Study on Anticancer Effects : A study conducted by Pendergrass et al. evaluated the anticancer potential of similar pyrazolo derivatives and noted significant inhibition of tumor growth in xenograft models when treated with these compounds at varying concentrations .
- Inflammation Model : In a controlled experiment using a mouse model for arthritis, compounds with similar structures demonstrated reduced swelling and pain scores compared to untreated controls, supporting their anti-inflammatory potential .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications on the phenyl ring significantly impacted activity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
